3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
説明
特性
IUPAC Name |
3-ethyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6/c1-4-16-10-8(14-15-16)9(12-6-13-10)11-5-7(2)3/h6-7H,4-5H2,1-3H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESIYIKXVCBUKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-4-amino-1H-pyrazole with isobutyl isocyanate, followed by cyclization with formamide under reflux conditions . The reaction is usually carried out in the presence of a base such as sodium methoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product . Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the production process .
化学反応の分析
Types of Reactions
3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with decreased oxidation state.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
Anticancer Activity
One of the most promising applications of this compound lies in its potential as an anticancer agent . Research indicates that derivatives of triazolo-pyrimidines exhibit notable cytotoxic effects against various cancer cell lines.
Case Studies
- A related triazole derivative demonstrated an IC50 value of 0.43 µM against HCT116 colon cancer cells, indicating significant potency compared to conventional chemotherapeutics. This suggests that the triazolo-pyrimidine scaffold may enhance the cytotoxic effects against various malignancies.
Anticonvulsant Properties
The triazole nucleus has also been investigated for its potential anticonvulsant activity . Certain derivatives have shown promise in protecting against seizures induced by pentylenetetrazole (PTZ).
Evaluation
Studies have indicated that specific dosages of triazole derivatives can significantly reduce seizure activity in animal models, suggesting their utility as anticonvulsant agents.
Enzyme Inhibition
Another critical application involves the inhibition of specific enzymes that play pivotal roles in various biological processes:
- Cyclin-Dependent Kinase Inhibition : By inhibiting CDK2, these compounds can disrupt cell cycle progression, making them potential candidates for cancer treatment.
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | 1,2,3-Triazole-containing hybrids | 0.43 µM | Induction of apoptosis via ROS accumulation |
| Anticonvulsant | Triazole derivatives | Varies | Protection against PTZ-induced seizures |
| Enzyme Inhibition | CDK2 inhibitors | Varies | Inhibition of cell cycle progression |
Structural Overview
The compound features a complex structure with a triazolo-pyrimidine moiety and an isobutyl group. The presence of these functional groups is significant as they are often associated with various pharmacological activities.
Future Research Directions
Future investigations should focus on:
- Pharmacokinetics and Metabolism : Understanding how the compound is metabolized and its bioavailability will be crucial for developing effective therapeutic strategies.
- Broader Biological Activities : Exploring other potential biological activities beyond anticancer and anticonvulsant effects could unveil new therapeutic applications.
作用機序
The mechanism of action of 3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells.
類似化合物との比較
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Pharmacokinetic Considerations
- Metabolic Stability : Ethyl and isobutyl groups are less susceptible to oxidative metabolism than benzyl substituents, which undergo rapid CYP450-mediated degradation .
Emerging Therapeutic Roles
- Oncology : Dual EZH2/HDAC inhibitors derived from triazolopyrimidines show promise in epigenetic regulation, with IC50 values <100 nM in hematological cancer models .
- Antimicrobial Agents : Thioether-containing derivatives (e.g., 5-(propylthio)) exhibit broad-spectrum antibacterial activity, likely due to thiol-disulfide interactions with microbial enzymes .
生物活性
The compound 3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a member of the triazolopyrimidine class of compounds, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a triazolo-pyrimidine core structure, which is known for its diverse biological activities. The specific structural formula is as follows:
This structure contributes to its interaction with various biological targets.
Anticancer Properties
Research indicates that derivatives of triazolopyrimidine compounds exhibit significant anticancer activity. Specifically, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For example:
- MDA-MB-231 (Breast Cancer) : IC50 values observed in related studies ranged from 2.43 to 7.84 µM.
- HepG2 (Liver Cancer) : IC50 values were reported between 4.98 and 14.65 µM.
These findings suggest that the compound may act as a microtubule-destabilizing agent, enhancing apoptosis in cancer cells through caspase activation and morphological changes at low concentrations .
Anti-inflammatory Activity
The anti-inflammatory potential of triazolopyrimidines has also been documented. For instance, compounds within this class have demonstrated the ability to inhibit pro-inflammatory cytokine production and modulate pathways such as NF-κB and MAPK signaling. In vitro studies have shown that certain derivatives can effectively reduce inflammation markers at concentrations below 50 µM .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Some studies suggest that this compound may inhibit key kinases involved in cancer progression and inflammation, such as mTOR and PI3K pathways .
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in specific cancer cell lines, leading to reduced cellular proliferation.
- Apoptosis Induction : Through the activation of apoptotic pathways, including caspase cascades, it promotes programmed cell death in malignant cells.
Case Studies
Several case studies highlight the efficacy of triazolopyrimidine derivatives in preclinical models:
- Study on MDA-MB-231 Cells : A derivative exhibited significant growth inhibition with an IC50 of 5 µM. Apoptosis assays indicated enhanced caspase activity and morphological changes consistent with apoptosis.
- Inflammation Model : In a lipopolysaccharide (LPS)-induced inflammation model, a related compound reduced TNF-alpha levels significantly at doses as low as 10 µM.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 2.43 - 7.84 | Microtubule destabilization |
| Anticancer | HepG2 | 4.98 - 14.65 | Apoptosis induction |
| Anti-inflammatory | LPS-induced inflammation | <50 | NF-kB pathway inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, and how can purity be ensured?
- Methodology : Synthesis typically involves multi-step reactions starting from triazolopyrimidine precursors. Key steps include alkylation of the triazole nitrogen with ethyl groups and coupling with isobutylamine derivatives. Reaction conditions (e.g., 60–80°C in DMF or dichloromethane) and catalysts (e.g., palladium for cross-couplings) are critical for yield optimization .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures >95% purity. HRMS and ¹H/¹³C NMR confirm structural integrity .
Q. How can the structural and electronic properties of this compound be characterized?
- Techniques :
- NMR Spectroscopy : Assigns proton environments (e.g., ethyl group at δ ~1.3 ppm, isobutyl protons at δ ~2.1–2.5 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 289.18) .
- X-ray Crystallography : Resolves 3D conformation of the triazolopyrimidine core and substituent orientations .
Advanced Research Questions
Q. What is the hypothesized mechanism of action for this compound in biological systems?
- Target Interaction : The triazolopyrimidine core mimics purine bases, enabling competitive inhibition of enzymes like kinases or adenosine receptors. For example, similar compounds (e.g., vipadenant) antagonize adenosine A2A receptors .
- Experimental Validation : Use radioligand binding assays (e.g., ³H-adenosine displacement) and enzymatic inhibition studies (IC₅₀ determination via fluorescence-based assays) .
Q. How do structural modifications (e.g., ethyl vs. isobutyl groups) affect bioactivity?
- SAR Insights :
| Substituent | Activity Trend | Example Reference |
|---|---|---|
| Ethyl (R1) | Enhances metabolic stability | |
| Isobutyl (R2) | Increases lipophilicity and membrane permeability |
- Testing : Compare logP (via HPLC) and cytotoxicity (MTT assay) across analogs .
Q. What analytical strategies resolve contradictions in bioactivity data across studies?
- Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using a reference inhibitor (e.g., staurosporine) and validate with orthogonal methods (e.g., SPR for binding affinity) .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Methods :
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS .
- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life and identify metabolites .
Methodological Challenges and Solutions
Q. What strategies improve selectivity for target enzymes over off-target proteins?
- Approach :
- Computational Docking : Model interactions with target vs. homologous enzymes (e.g., using AutoDock Vina) to guide substituent optimization .
- Selectivity Screening : Profile against panels of related kinases or receptors (e.g., Eurofins KinaseProfiler™) .
Q. How can in silico models predict pharmacokinetic properties?
- Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 interactions .
- MD Simulations : Assess binding dynamics (e.g., RMSD plots) for triazolopyrimidine-enzyme complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
